molecular formula C9H7ClO4 B6152223 5-chloro-2-(methoxycarbonyl)benzoic acid CAS No. 856806-80-9

5-chloro-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6152223
CAS No.: 856806-80-9
M. Wt: 214.60 g/mol
InChI Key: AWKCIMBRHSKQKC-UHFFFAOYSA-N
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Description

5-Chloro-2-(methoxycarbonyl)benzoic acid, with the CAS Number 651058-97-8 , is a benzoic acid derivative of high interest in organic and pharmaceutical chemistry. This compound features the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . Its structure incorporates two distinct functional groups—a carboxylic acid and a methyl ester—situated ortho to one another on a benzene ring that is further substituted with a chlorine atom . This arrangement makes it a valuable bifunctional synthetic building block, or synthon. The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex molecules . The presence of two different, protected and unprotected, carboxyl groups allows for sequential and selective chemical transformations. Researchers can exploit the reactivity of the free carboxylic acid for amide bond formation or reduction, while the methyl ester can be hydrolyzed to a second acid or retained as a final functional group in the target molecule. This is particularly useful in the construction of active pharmaceutical ingredients (APIs) and other fine chemicals where specific substitution patterns on an aromatic ring are required . The chlorine atom further enhances its utility by offering a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of more complex carbon-based or amine-containing substituents. Handling and Safety: This compound requires careful handling in a controlled laboratory environment. Safety information suggests it may cause skin and eye irritation and may be harmful if swallowed . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. The product is intended for research and development purposes only and is not classified as a medicinal product or for use in medical diagnostics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856806-80-9

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

5-chloro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

AWKCIMBRHSKQKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2 Methoxycarbonyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for Target Molecule Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-chloro-2-(methoxycarbonyl)benzoic acid, several logical disconnections can be proposed.

A primary disconnection is at the ester linkage, which simplifies the target molecule to 5-chlorophthalic acid (or its corresponding anhydride (B1165640), 4-chlorophthalic anhydride) and methanol (B129727). This pathway is attractive due to the commercial availability of phthalic anhydride derivatives. The key challenge in this approach is the regioselective mono-esterification of the dicarboxylic acid.

Another strategic disconnection involves breaking the carbon-chlorine bond. This leads to the precursor 2-(methoxycarbonyl)benzoic acid, also known as monomethyl phthalate (B1215562). Subsequent regioselective chlorination would then be required to install the chlorine atom at the C-5 position. However, the directing effects of the existing substituents (ortho, para-directing ester and meta-directing carboxylic acid) complicate this approach, often leading to mixtures of isomers.

A third disconnection can be made at the C-COOH bond, suggesting a carboxylation reaction of a suitable chlorinated precursor. For instance, a molecule like 1-chloro-4-(methoxycarbonyl)benzene could be carboxylated at the C-2 position. This often involves organometallic intermediates and can be challenging in terms of regioselectivity.

A highly effective strategy often involves starting with a precursor that already contains the desired substitution pattern or a group that can be readily converted. For example, a synthesis could commence from 4-chlorophthalic anhydride, which already possesses the correct arrangement of the chloro group and the two carbonyl precursors.

Exploration of Convergent and Linear Synthetic Approaches

The construction of a complex molecule like this compound can be approached through either a linear or a convergent synthesis.

Given the availability of precursors like 4-chlorophthalic anhydride, a linear approach is often the most practical and commonly employed method for this specific target.

Esterification Reactions for Methoxycarbonyl Group Introduction

The introduction of the methoxycarbonyl group is a critical step. When starting from a dicarboxylic acid precursor like 5-chlorophthalic acid, a regioselective mono-esterification is required.

One of the most direct methods is the reaction of 4-chlorophthalic anhydride with methanol. The nucleophilic attack of methanol on the anhydride ring results in its opening, producing a mixture of two isomeric monoesters: the desired this compound and 4-chloro-2-(methoxycarbonyl)benzoic acid. mdpi.com The ratio of these products can be influenced by reaction conditions such as temperature and catalysts.

Alternatively, direct esterification of 5-chlorosalicylic acid can be performed. For instance, treating 5-chlorosalicylic acid with sulfuric acid in refluxing methanol yields methyl 5-chlorosalicylate. Subsequent modification of the hydroxyl group would then be necessary.

Enzyme-catalyzed esterification using lipases has also been explored for the synthesis of methyl benzoate, offering a greener alternative with high yields under specific conditions. nih.gov This methodology could potentially be adapted for substituted benzoic acids.

The table below summarizes various esterification approaches.

PrecursorReagent(s)ProductKey Features
4-Chlorophthalic AnhydrideMethanolThis compound & isomerDirect, but may require separation of isomers. mdpi.com
5-Chlorosalicylic AcidMethanol, H₂SO₄Methyl 5-chlorosalicylateEfficient esterification of the carboxylic acid.
Benzoic AcidMethanol, Candida rugosa lipaseMethyl benzoateEnzymatic, environmentally friendly approach. nih.gov

Regioselective Halogenation Strategies for Chlorine Incorporation

The precise placement of the chlorine atom is crucial. Direct chlorination of an unsubstituted precursor like 2-(methoxycarbonyl)benzoic acid is challenging due to the formation of multiple isomers. A more strategic approach involves using a starting material with a directing group that facilitates chlorination at the desired position, or a precursor that already contains the chlorine atom.

A common strategy is the electrophilic chlorination of a suitably substituted benzene (B151609) derivative. For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid utilizes N-chlorosuccinimide (NCS) to chlorinate 4-amino-2-methoxy-benzoic acid methyl ester. google.com This highlights the use of specific chlorinating agents to achieve regioselectivity. The synthesis of 5-chloro-2-methoxybenzoic acid has been achieved by chlorinating 2-methoxybenzoic acid with a mixture of hydrochloric acid and hydrogen peroxide. google.com

Another powerful method is the Sandmeyer reaction . This involves the diazotization of an amino group, followed by its replacement with a chlorine atom using a copper(I) chloride catalyst. For example, 5-chloro-2-hydroxybenzoic acid can be synthesized from 5-amino-2-hydroxybenzoic acid via a Sandmeyer reaction. nih.gov This approach offers excellent regiochemical control, provided the corresponding amino-precursor is accessible.

The choice of chlorinating agent and reaction conditions is critical for achieving high regioselectivity and yield.

PrecursorReagent(s)ProductKey Features
4-Amino-2-methoxy-benzoic acid methyl esterN-Chlorosuccinimide (NCS)5-Chloro-4-amino-2-methoxy-benzoic acid methyl esterRegioselective chlorination directed by the amino group. google.com
2-Methoxybenzoic acidHCl, H₂O₂5-Chloro-2-methoxybenzoic acidDirect chlorination, though isomer formation is possible. google.com
5-Amino-2-hydroxybenzoic acid1. NaNO₂, H₂SO₄; 2. Cu₂Cl₂, HCl5-Chloro-2-hydroxybenzoic acidHigh regioselectivity via Sandmeyer reaction. nih.gov
Phthalic AnhydrideChlorine gas, NaOH (aq)Sodium salt of 4-chlorophthalic acidDirect chlorination of phthalic anhydride salt. researchgate.net

Carboxylation Methodologies for Benzoic Acid Moiety Formation

The formation of the benzoic acid moiety can be achieved through several methods, most notably through the oxidation of a methyl group or through carbonylation reactions.

Oxidation of a methyl group is a classic and reliable method. If a precursor such as 4-chloro-2-methyltoluene were available, its oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would yield the corresponding dicarboxylic acid, 4-chlorophthalic acid, which could then be esterified.

Carbonylation reactions offer a more modern and atom-economical approach. This typically involves the reaction of an aryl halide with carbon monoxide in the presence of a transition metal catalyst, often palladium. For example, palladium-catalyzed carbonylation of aryl halides in the presence of an alcohol can directly yield the corresponding ester. This method could be applied to a precursor like 1,4-dichloro-2-(methoxycarbonyl)benzene to introduce the second carboxyl group. Research has shown that palladium-catalyzed carbonylation in the presence of methanol can efficiently produce methyl esters. researchgate.net

Another approach is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. While typically used for hydroxybenzoic acids, modifications of this reaction could potentially be applied to other activated aromatic systems. youtube.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are typically fine-tuned include temperature, solvent, reaction time, and the nature and concentration of reactants and catalysts.

For instance, in the synthesis of 4-chlorophthalic anhydride via the chlorination of the sodium salt of phthalic anhydride, it was found that the yield could be maximized by controlling the pH of the system (4.5-5.5), the reaction temperature (55-65°C), and the reaction time (180-220 min). researchgate.net

In oxidation reactions, such as the conversion of benzyl (B1604629) alcohol to benzoic acid, the choice of catalyst and solvent system is critical to prevent the formation of by-products and increase the conversion rate. researchgate.net Similarly, for hydrogenation reactions, catalyst promoters can significantly enhance selectivity. For example, tin has been used as a promoter for ruthenium-based catalysts in the hydrogenation of benzoic acid to improve the selectivity towards benzyl alcohol. qub.ac.uk

Catalyst Screening and Ligand Design in Coupling Reactions

Catalysis, particularly using transition metals like palladium, ruthenium, and iridium, plays a pivotal role in the synthesis of complex aromatic compounds. Catalyst screening is a crucial part of the optimization process to find the most active and selective catalytic system.

In palladium-catalyzed reactions, the choice of ligand is often as important as the metal itself. Ligands can influence the solubility, stability, and reactivity of the catalyst, thereby affecting the reaction's efficiency and selectivity. For C-H activation and coupling reactions, various phosphine-based ligands, N-heterocyclic carbenes (NHCs), and other specialized ligands are commonly screened.

For example, in the decarboxylative oxidation of benzoic acids to phenols, CuO-based catalysts have been studied, with CeO₂-CuO mixed oxides showing promise. The specific ratio of the metals and the pretreatment of the catalyst were found to be crucial for controlling the reaction pathway and selectivity. nih.gov In other coupling reactions involving benzoic acids, palladium complexes are often employed, and the reaction outcome can be tuned by the choice of oxidants and other additives. researchgate.net

The table below illustrates the impact of different catalytic systems on related reactions, highlighting the importance of catalyst and ligand selection.

Reaction TypeCatalyst SystemSubstrate ExampleProduct ExampleKey Finding
Decarboxylative OxidationCeO₂-5CuO-CO₂Benzoic AcidPhenolCatalyst composition is crucial for selectivity between decarboxylation and oxidation. nih.gov
HydrogenationRu-Sn/Al₂O₃Benzoic AcidBenzyl AlcoholTin promoter enhances selectivity for the alcohol product. qub.ac.uk
Alcohol OxidationRuthenium picolinate (B1231196) clusterBenzyl AlcoholBenzoic AcidEfficient oxidation in a basic water medium. researchgate.net
C-H Bond DeuterationPd(0) / Benzoic Acid2-ButyneDeuterated DienamidesBenzoic acid acts as a co-catalyst in the Pd(0) system. researchgate.net

Solvent Effects and Temperature Control in Reaction Efficacy

The efficacy of synthesizing substituted benzoic acids, such as this compound, is profoundly influenced by the careful selection of solvents and precise control of reaction temperatures. These parameters are critical in directing reaction pathways, minimizing impurity formation, and maximizing product yield. While specific data for the target compound is limited, extensive research on analogous structures, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides critical insights into these effects.

In multi-step syntheses, temperature control is paramount. For instance, during the bromination of a benzoic acid derivative, temperature has a direct and significant impact on the formation of impurities. thieme-connect.com Studies on an analogous synthesis revealed that as the reaction temperature increased, the proportion of undesirable dibromo impurities rose substantially. thieme-connect.com Optimal conditions were identified at a controlled temperature range of 0–10°C, which maximized the yield and purity of the desired monobrominated product. thieme-connect.com

Similarly, in the Sandmeyer reaction, a key step for introducing a chloro substituent, temperature is a critical variable. Optimization studies for the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid showed that conducting the diazotization and subsequent reaction at a stringent temperature of 5°C, with a specific molar equivalent of sodium nitrite (B80452) (NaNO2), led to the highest yield of 92%. thieme-connect.com Deviation from this temperature could lead to decomposition of the diazonium salt intermediate and a reduction in yield.

The choice of solvent plays a multifaceted role, affecting reactant solubility, reaction rates, and the ease of product purification. In the purification of intermediates, solvents are chosen based on differential solubility. For example, acetonitrile (B52724) has been effectively used to remove succinimide (B58015), a byproduct of bromination using N-bromosuccinimide (NBS), due to the high solubility of succinimide in acetonitrile. thieme-connect.com Furthermore, the solubility of intermediates in certain solvents can be leveraged to facilitate their isolation and purification; an intermediate salt of the bromo-analogue was found to be poorly soluble in tetrahydrofuran (B95107) (THF), allowing for its collection via centrifugation without the need for further purification steps. thieme-connect.com

Table 1: Effect of Temperature on Bromination Reaction Impurity

EntryReaction Temperature (°C)Observed OutcomeReference
1> 10Significant increase in dibromo impurity thieme-connect.com
20–10Optimal result with highest yield and purity of desired product thieme-connect.com

Table 2: Optimization of the Diazotization-Sandmeyer Reaction

ParameterConditionResultReference
Reagent1.3 equiv. NaNO2Highest yield (92%) of the final product thieme-connect.com
Temperature5

Large-Scale Synthesis and Process Intensification Studies

Transitioning the synthesis of complex molecules like this compound from the laboratory bench to industrial production requires rigorous process development and intensification to ensure safety, efficiency, and economic viability.

Industrial Scale-Up Considerations for Analogous Compounds (e.g., 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid)

The industrial-scale synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for certain therapeutic agents, serves as an excellent case study for the challenges and strategies involved in scaling up complex organic syntheses. thieme-connect.comresearchgate.net A practical and scalable process was developed to produce this compound on a 70 kg/batch scale. thieme-connect.comthieme-connect.com

The synthesis began with inexpensive and readily available dimethyl terephthalate (B1205515) and proceeded through a six-step sequence: nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization-Sandmeyer reaction. thieme-connect.comthieme-connect.com This route achieved a total yield of 24% on a large scale, demonstrating a process that is both scalable and cost-effective. thieme-connect.comthieme-connect.com

Several key considerations were addressed during the scale-up:

Starting Material Selection: The choice of cheap, commodity chemicals like dimethyl terephthalate is a cornerstone of an economically viable industrial process. thieme-connect.com

Intermediate Stability and Handling: A critical innovation in the process was the formation of a hydrochloride salt of an amine intermediate. thieme-connect.com This salt (intermediate 17) proved to be chemically stable, non-hygroscopic, and poorly soluble in the reaction solvent, making it an ideal intermediate for manufacturing as it could be easily handled and purified by centrifugation. thieme-connect.com

Impurity Control: At a large scale, even small percentages of impurities can amount to significant quantities of waste and complicate purification. The bromination step was carefully optimized to reduce the formation of a dibromo impurity by controlling temperature and the choice of brominating agent. thieme-connect.com

Process Safety: The diazotization reaction is notoriously exothermic and can be hazardous on a large scale. Precise temperature control and careful optimization of reagent stoichiometry were essential to ensure the reaction proceeded safely and efficiently. thieme-connect.com

This successful scale-up demonstrates that a combination of strategic route design, intermediate engineering, and rigorous optimization of reaction conditions is essential for the industrial production of complex substituted benzoic acids. thieme-connect.com

Green Chemistry Principles in Synthetic Route Design

The design of modern synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.it These principles are highly relevant to the synthesis of this compound and its precursors. Process intensification, a key strategy in modern pharmaceutical manufacturing, aligns closely with green chemistry by focusing on reducing waste, solvent use, and energy consumption. pharmafeatures.com

Key green chemistry metrics used to evaluate a process include:

Atom Economy: This measures the efficiency of a reaction in converting the mass of reactants into the desired product. Multicomponent reactions are notable for their high atom economy. acsgcipr.org

E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the product. An ideal E-factor is 0, and a lower value indicates a greener process. gcande.org The pharmaceutical industry often has high E-factors, making waste reduction a critical goal. gcande.org

Applying these principles to the synthesis of the target compound would involve:

Waste Prevention: Designing syntheses to minimize waste is the first principle of green chemistry. uniroma1.it This can be achieved through high-yield reactions and the use of catalytic reagents over stoichiometric ones.

Safer Solvents and Auxiliaries: The selection of solvents should prioritize those that are less toxic and environmentally benign. The process for the bromo-analogue used common solvents like acetonitrile and THF thieme-connect.com; a green chemistry approach would critically evaluate these choices and seek safer alternatives where possible.

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. gcande.org The use of continuous flow reactors can improve heat transfer and reduce energy consumption compared to large batch reactors. pharmasalmanac.com The development of reactions that can be conducted at ambient temperature and pressure is a major goal. uniroma1.it

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Novel Synthetic Routes via Multicomponent Reactions and Flow Chemistry

To overcome the limitations of traditional multi-step batch syntheses, novel methodologies such as multicomponent reactions and flow chemistry offer powerful alternatives for producing complex molecules like this compound.

Multicomponent Reactions (MCRs): MCRs are convergent, one-pot reactions in which three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This inherent atom economy and efficiency make MCRs a highly attractive strategy from a green chemistry perspective. acsgcipr.orgnih.gov Well-known MCRs include the Ugi, Passerini, and Biginelli reactions. organic-chemistry.org

Flow Chemistry: The shift from batch processing to continuous flow chemistry is a central element of process intensification in the pharmaceutical industry. pharmafeatures.compharmasalmanac.com In a flow process, reagents are continuously pumped through a reactor where they mix and react, offering superior control over reaction parameters. pharmasalmanac.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

ParameterBatch ProcessingContinuous Flow ProcessingReference
Heat TransferLimited by surface area-to-volume ratioSuperior, due to high surface area-to-volume ratio pharmasalmanac.com
Mass TransferOften inefficient, leading to local concentration gradientsHighly efficient mixing pharmafeatures.com
SafetyHigher risk with large volumes of hazardous materialsEnhanced safety, only small quantities present at any time pharmasalmanac.comcetjournal.it
ScalabilityOften requires re-optimizationEasier to scale by running the process for a longer time pharmasalmanac.com
ReproducibilityPotential for batch-to-batch variabilityHigh reproducibility due to steady-state conditions pharmasalmanac.com

For the synthesis of this compound, flow chemistry could be applied to critical steps such as nitration or diazotization. pharmasalmanac.comcetjournal.it These reactions are often highly exothermic and can be dangerous to perform on a large scale in batch reactors. cetjournal.it A continuous flow setup allows for precise temperature control and minimizes the volume of reactive intermediates at any given moment, significantly improving the safety and efficiency of the process. pharmasalmanac.com This approach enables the use of reaction conditions that would be inaccessible in batch mode, potentially leading to higher yields and cleaner product profiles. pharmasalmanac.com

Compound Names

Derivatization and Functionalization Strategies of 5 Chloro 2 Methoxycarbonyl Benzoic Acid

Synthesis of Substituted Benzoic Acid Derivatives

The presence of three distinct functional regions—the carboxylic acid, the methoxycarbonyl group, and the chlorinated benzene (B151609) ring—provides a rich platform for synthetic transformations.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, often serving as a handle for creating amides, esters, and other functionalities. For instance, the carboxylic acid can be converted to an acyl chloride, which then serves as a highly reactive intermediate for further reactions. This transformation is a common strategy in the synthesis of various benzoic acid derivatives. preprints.org

Transformations of the Methoxycarbonyl Group

The methoxycarbonyl group offers another avenue for derivatization. Selective hydrolysis of this ester group can yield the corresponding dicarboxylic acid, or it can be transformed into other functional groups. For example, in related benzoic acid derivatives, ester groups are selectively hydrolyzed using reagents like sodium hydroxide (B78521) in methanol (B129727) to yield the carboxylic acid. chemicalbook.com This selective de-protection is crucial when other parts of the molecule need to remain intact.

Aromatic Ring Functionalization

The benzene ring of 5-chloro-2-(methoxycarbonyl)benzoic acid is amenable to further functionalization through electrophilic aromatic substitution reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a key transformation that opens the door to a variety of other derivatives, most notably through the subsequent reduction of the nitro group to an amine. In the synthesis of related chloro- and methoxycarbonyl-substituted benzoic acids, nitration is a critical step. thieme-connect.com For example, dimethyl terephthalate (B1205515) can be nitrated, followed by a series of reactions including hydrolysis and hydrogenation, to produce complex benzoic acid derivatives. thieme-connect.com

Further Halogenation: The existing chlorine atom on the ring directs the position of subsequent halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves a bromination step. thieme-connect.com

Amination: While direct amination of the aromatic ring can be challenging, the reduction of a previously introduced nitro group is a common and effective method for installing an amino group. This is a key step in the synthesis of many substituted aminobenzoic acids.

Coupling Reactions Involving this compound Scaffolds

The halogenated nature of the this compound scaffold makes it an excellent candidate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. While direct examples with this compound are not detailed in the provided results, the general utility of this reaction for aryl chlorides is well-established. nih.govresearchgate.net The reaction of various arylboronic acids with substituted bromobenzenes, a similar substrate, proceeds efficiently in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.net The choice of solvent and base can significantly impact the reaction's success. researchgate.net

Acylative Suzuki-Miyaura Cross-Coupling: A variation of the Suzuki-Miyaura reaction involves the use of acyl chlorides, which can be prepared from the carboxylic acid functionality of the title compound. This reaction allows for the synthesis of ketones. For example, the coupling of benzoyl chloride with various arylboronic acids has been shown to produce benzophenone (B1666685) derivatives in good yields. nih.gov

Amidation and Esterification for Advanced Building Blocks

The carboxylic acid and methoxycarbonyl functionalities are key to building more complex molecules through amidation and esterification reactions.

Amidation: The carboxylic acid can be readily converted into amides by reaction with a wide range of amines, often facilitated by coupling agents. This is a fundamental transformation in the synthesis of many biologically active compounds. For example, substituted benzoic acids are reacted with amines to form amide linkages in the synthesis of various pharmaceutical intermediates. preprints.org

Esterification: The carboxylic acid can also be esterified with various alcohols to produce a library of ester derivatives. Conversely, the methoxycarbonyl group can be transesterified. These reactions are fundamental in modifying the properties of the parent molecule.

Below is an interactive table summarizing the derivatization strategies:

Functional Group Reaction Type Reagents/Conditions Product Type
Carboxylic AcidAcyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl Chloride
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., DCC, EDC)Amide
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Methoxycarbonyl GroupHydrolysisNaOH, MethanolCarboxylic Acid
Aromatic RingNitrationNitric Acid, Sulfuric AcidNitro-substituted Benzoic Acid
Aromatic RingBrominationBromine, Lewis AcidBromo-substituted Benzoic Acid
Aromatic RingSuzuki-Miyaura CouplingArylboronic Acid, Palladium Catalyst, BaseBiphenyl Derivative

Preparation of Complex Molecules Incorporating the this compound Moiety

The structural framework of this compound serves as a valuable scaffold in the synthesis of more complex molecules with significant applications in various fields, notably in agrochemicals and pharmaceuticals. The strategic positioning of the chloro, methoxycarbonyl, and carboxylic acid groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

A prime example of its utility is in the synthesis of key intermediates for advanced agrochemicals. The core structure is elaborated to produce compounds like (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone. This molecule is a critical precursor in the manufacturing of the oxadiazine insecticide, indoxacarb. google.com The synthesis involves an asymmetric hydroxylation of the related 5-chloro-2-methoxycarbonyl-1-indanone. This reaction is catalyzed by a vanadium complex, specifically a complex formed between vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral ligand, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethanediamine. google.com This process highlights a sophisticated functionalization that introduces a chiral center, which is often crucial for biological activity.

The reaction is typically carried out in a solvent such as toluene, with an oxidizing agent like cumene (B47948) hydroperoxide, to introduce the hydroxyl group at the C2 position of the indanone ring. google.com The conditions can be fine-tuned to optimize the yield and enantiomeric excess (ee%) of the desired (S)-enantiomer. google.com

Table 1: Synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone via Asymmetric Hydroxylation google.com

Catalyst Component 1Catalyst Component 2SubstrateOxidant (80%)SolventTemperature (°C)Time (h)Yield (%)ee%
Ligand LVO(acac)₂5-chloro-2-methoxycarbonyl-1-indanoneCumene hydroperoxideToluene55459.660
L = (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethanediamine

This method demonstrates how the foundational moiety of this compound is integrated into a more complex, polycyclic, and stereospecific structure designed for a specific high-value application. google.com

Furthermore, the related isomer, 4-amino-5-chloro-2-methoxybenzoic acid, underscores the importance of the substituted chlorobenzoic acid framework in pharmaceuticals. This compound is a shared, vital intermediate for a class of gastroprokinetic drugs known as benzamides, which includes cisapride, mosapride, and others. google.com The synthesis of these complex drug molecules relies on the specific functional group arrangement provided by this intermediate, which is derived from transformations of a substituted benzoic acid core. google.com

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Methoxycarbonyl Benzoic Acid

Elucidation of Reaction Pathways and Transition States

The reactivity of 5-chloro-2-(methoxycarbonyl)benzoic acid is governed by the interplay of its three functional groups: a carboxylic acid, a methyl ester, and a chloro substituent attached to an aromatic ring. Understanding the mechanistic pathways of its reactions is crucial for predicting products and optimizing reaction conditions.

Hydrolysis Mechanisms of the Methoxycarbonyl Ester

The hydrolysis of the methoxycarbonyl group (-COOCH₃) in this compound to a carboxylic acid can proceed through several pathways, primarily dependent on the pH of the solution.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. stackexchange.comepa.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the dicarboxylate. This process is effectively irreversible because the acidic carboxylic acid proton is immediately removed by the base, forming a resonance-stabilized carboxylate ion that is resistant to further nucleophilic attack. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis proceeds via a different, reversible pathway. chemistrysteps.com The reaction begins with the protonation of the ester's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol (B129727) is eliminated as a neutral molecule, and deprotonation of the resulting species yields the final dicarboxylic acid product. chemistrysteps.com The entire process is in equilibrium, and high yields require using a large excess of water. chemistrysteps.com

Intramolecular Catalysis: The ortho-positioning of the carboxylic acid relative to the methoxycarbonyl group introduces the possibility of intramolecular catalysis. The neighboring carboxyl group can facilitate hydrolysis, a phenomenon observed in similar structures like methyl hydrogen phthalate (B1215562). acs.orgrsc.org In this pathway, the carboxylate anion can act as an intramolecular nucleophile, attacking the ester carbonyl to form a cyclic anhydride (B1165640) intermediate (a derivative of phthalic anhydride). This anhydride is then rapidly hydrolyzed by water. This pathway can significantly accelerate the rate of hydrolysis compared to intermolecular reactions alone. rsc.org

Substituent Effects on Aromatic Nucleophilic/Electrophilic Substitution

The three substituents on the benzene (B151609) ring—chloro (-Cl), methoxycarbonyl (-COOCH₃), and carboxylic acid (-COOH)—profoundly influence the molecule's reactivity towards further substitution, primarily by deactivating the ring towards electrophilic attack. libretexts.orglumenlearning.com

Inductive vs. Resonance Effects: The influence of each substituent is a combination of inductive and resonance effects. ucsb.eduyoutube.com

Methoxycarbonyl (-COOCH₃) and Carboxyl (-COOH) Groups: Both groups are strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. jove.comopenstax.org The π-systems of the carbonyls pull electron density from the aromatic ring, significantly reducing its nucleophilicity. youtube.com

Directing Effects: The position of any new substituent is determined by the directing properties of the existing groups.

Ortho-, Para-Directors: The chloro group, despite being a deactivator, directs incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org This is because its resonance effect, which donates electron density, stabilizes the carbocation intermediates formed during ortho and para attack more effectively than during meta attack.

Meta-Directors: The -COOCH₃ and -COOH groups are both meta-directors. jove.com They strongly withdraw electron density from the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Given that all three substituents are deactivating, this compound is highly unreactive towards electrophilic aromatic substitution. Any potential substitution would be slow and require harsh conditions. The directing effects are conflicting: the chloro group directs ortho/para, while the carboxyl and ester groups direct meta. The ultimate substitution pattern would depend on the specific reaction conditions and the nature of the electrophile.

Kinetic Studies and Rate Law Determination

Kinetic studies quantify the rate at which reactions occur and provide insight into the reaction mechanism. For the hydrolysis of the methoxycarbonyl ester in this compound, the rate law depends on the catalyst used.

The hydrolysis of esters is a well-studied reaction, and its kinetics are typically pseudo-first-order under specific conditions. brainkart.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, where the concentration of water is large and constant, the reaction behaves as a pseudo-first-order process. brainkart.comstackexchange.com The rate is dependent on the concentration of both the ester and the acid catalyst (H⁺).

Rate Law: Rate = k[Ester][H⁺] brainkart.com

Rate Law: Rate = k[Ester][OH⁻]

The electron-withdrawing nature of the chloro, carboxyl, and methoxycarbonyl substituents is expected to increase the rate constant (k) for hydrolysis. These groups enhance the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Studies on substituted benzoates confirm that electron-withdrawing groups generally accelerate the rate of alkaline hydrolysis. researchgate.netrsc.org

Influence of Catalysis on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in controlling the outcome of chemical reactions, enhancing their speed (efficiency) and guiding them towards a specific product (selectivity).

A key transformation involving compounds structurally related to this compound is the Sandmeyer reaction. This reaction is a powerful method for replacing an amino group on an aromatic ring with a halide, cyanide, or other groups via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org The reaction is critically dependent on a copper(I) salt catalyst, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr). wikipedia.orgunacademy.com

The mechanism involves the formation of an aryl diazonium salt from an aniline (B41778) precursor. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer generates an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst, completing the catalytic cycle. wikipedia.org

The use of a copper catalyst is essential for both the efficiency and selectivity of the Sandmeyer reaction, allowing for substitutions that are not possible through direct electrophilic or nucleophilic aromatic substitution pathways. organic-chemistry.org This catalytic method provides a high-yield route to specifically substituted aromatic compounds. nih.gov

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Methoxycarbonyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)rsc.orgbohrium.com

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-chloro-2-(methoxycarbonyl)benzoic acid, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to each unique proton and carbon environment.

Assignment of Resonances and Conformational Analysis

In the ¹H NMR spectrum, the aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments. The proton positioned between the two electron-withdrawing groups (carboxylic acid and methoxycarbonyl) would likely be the most deshielded, appearing at the highest chemical shift. The other two aromatic protons would exhibit complex splitting patterns due to spin-spin coupling. The spectrum would also feature a sharp singlet for the methoxy (B1213986) (-OCH₃) protons and a broader singlet for the acidic proton of the carboxylic acid group, typically found far downfield. docbrown.info The chemical shifts of protons ortho to an ester group can sometimes show unexpected variations, which can be accurately predicted using detailed computational methods like density functional theory (DFT). bohrium.com

The ¹³C NMR spectrum is expected to show nine distinct resonances, corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester group would appear at the lowest field (highest ppm values), typically in the range of 165-175 ppm. docbrown.info The carbon atoms of the benzene ring would have their chemical shifts influenced by the attached substituents; the carbon bearing the chlorine atom and those bearing the carbonyl groups will have characteristic shifts. docbrown.info The methoxy carbon would resonate at a higher field, typically around 50-60 ppm.

Conformational analysis, particularly concerning the rotation around the C-C bond connecting the methoxycarbonyl group to the benzene ring, can be inferred from NMR data. The orientation of the ester group relative to the carboxylic acid can influence the chemical shifts of the nearby protons and carbons due to anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
COOH> 10Singlet (broad)Chemical shift is concentration and solvent dependent.
Ar-H7.5 - 8.2MultipletThe three aromatic protons will show distinct signals and coupling.
OCH₃~3.9SingletCorresponds to the methyl ester protons.
C=O (Acid)165 - 175-Carbonyl carbon of the carboxylic acid.
C=O (Ester)164 - 172-Carbonyl carbon of the methoxycarbonyl group.
Ar-C125 - 140-Aromatic carbons, shifts influenced by substituents. rsc.org
OCH₃50 - 60-Carbon of the methyl ester group.

Heteronuclear NMR Studies

Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignment of proton and carbon signals. An HMBC experiment, for instance, would show correlations between the methoxy protons and the ester carbonyl carbon, as well as with the aromatic carbon to which the ester group is attached. Similarly, correlations between the aromatic protons and their directly bonded carbons (in HSQC) and neighboring carbons (in HMBC) would solidify the structural elucidation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the carboxylic acid, ester, and chloro-aromatic moieties.

In the FT-IR spectrum, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Two distinct carbonyl (C=O) stretching vibrations would be observed: one for the carboxylic acid (around 1700-1720 cm⁻¹) and one for the ester (around 1720-1740 cm⁻¹). The C-O stretching vibrations for the acid and ester groups would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. Studies on various benzoic acid derivatives show that the C=O stretching modes are also clearly observable. ucl.ac.uk The nature and position of substituents on the benzene ring influence the vibrational frequencies, which can be analyzed with the aid of computational methods like DFT. ucl.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid (dimer)
~3100C-H stretchAromatic
1720-1740C=O stretchEster
1700-1720C=O stretchCarboxylic Acid
~1600, ~1450C=C stretchAromatic Ring
1200-1300C-O stretchCarboxylic Acid, Ester
< 800C-Cl stretchChloro-aromatic

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the solid-state arrangement can be predicted based on the structures of numerous related benzoic acid derivatives. uky.edursc.orgnih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The most dominant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bonding between the carboxylic acid groups. This typically results in the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. uky.edunih.gov

Conformational Polymorphism and Pseudopolymorphism

Substituted benzoic acids are well-known for exhibiting polymorphism, which is the ability of a compound to exist in more than one crystal structure. ucl.ac.ukuky.edursc.orgmdpi.com This phenomenon often arises from different possible conformations of the molecule (conformational polymorphism) or different arrangements of the molecules in the crystal lattice. nih.gov For this compound, different rotational orientations of the carboxylic acid and methoxycarbonyl groups could potentially lead to different conformers and, consequently, different polymorphic forms. The balance between the various intermolecular interactions, such as hydrogen bonding, π-stacking, and halogen bonding, under different crystallization conditions can lead to the formation of distinct polymorphs with unique physical properties. The formation of solvates (pseudopolymorphs) is also a possibility when crystallizing from different solvents.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. For this compound, HRMS confirms its molecular formula, C₉H₇ClO₄, by providing an experimental mass-to-charge ratio (m/z) that is consistent with the theoretical exact mass. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range, leaving little doubt as to the molecular formula. uni.luguidechem.com

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure of the molecule through detailed fragment analysis. The fragmentation pattern is a unique fingerprint of the compound, revealing the connectivity of its atoms. The analysis is typically performed in both positive and negative ionization modes to gather comprehensive structural information.

In positive-ion mode, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation. The fragmentation of this compound is expected to follow logical pathways based on the stability of the resulting carbocations and neutral losses. chemguide.co.ukyoutube.com Key fragmentation pathways for the [M+H]⁺ ion (m/z 215.0106 for ³⁵Cl) would likely involve:

Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

Loss of methanol (B129727) (-32 Da): Cleavage of the methyl ester to release a neutral methanol molecule.

Loss of a methoxy radical (•OCH₃, -31 Da): Resulting in a stable acylium ion.

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group.

In negative-ion mode, the deprotonated molecule [M-H]⁻ fragments to produce characteristic anions. For phthalate-like structures, specific fragment ions are known to be diagnostic. nih.gov The fragmentation of deprotonated this compound (m/z 212.9960 for ³⁵Cl) is predicted to include:

Loss of a methyl radical (•CH₃, -15 Da): From the methoxycarbonyl group.

Decarboxylation (-44 Da): Loss of CO₂ is a very common pathway for carboxylates.

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Below is a table summarizing the predicted high-resolution mass spectrometry data for this compound.

Adduct/Fragment Ion Formula Mode Theoretical m/z Predicted Fragmentation Origin
[M+H]⁺[C₉H₈ClO₄]⁺Positive215.0106Protonated molecule
[M+Na]⁺[C₉H₇ClNaO₄]⁺Positive236.9925Sodiated adduct
[M-H]⁻[C₉H₆ClO₄]⁻Negative212.9960Deprotonated molecule
[M+H-H₂O]⁺[C₉H₆ClO₃]⁺Positive197.0000Loss of water from the carboxylic acid
[M+H-CH₃OH]⁺[C₈H₄ClO₃]⁺Positive182.9894Loss of methanol from the ester
[M-H-CO₂]⁻[C₈H₆ClO₂]⁻Negative169.0062Loss of carbon dioxide from the carboxylate

Table 1: Predicted HRMS data for this compound.

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for detecting and quantifying any impurities. sigmaaldrich.com For an acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective technique. researchgate.net

A typical RP-HPLC method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net

The selection of the mobile phase is critical. It usually consists of an aqueous component, often buffered to control the ionization state of the acidic analyte, and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comust.edu Using a buffer with a pH below the pKa of the carboxylic acid group (typically around pH 2-3) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a C18 column. Formic acid or phosphoric acid are common mobile phase additives for this purpose. sielc.com

Impurity profiling is a crucial aspect of the analysis. Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes may involve the chlorination of 2-(methoxycarbonyl)benzoic acid or the selective esterification of 5-chlorophthalic acid. Potential impurities could therefore include:

Starting materials: Unreacted 2-(methoxycarbonyl)benzoic acid or 5-chlorophthalic acid.

Isomeric impurities: Other isomers of chlorination, such as 3-chloro-2-(methoxycarbonyl)benzoic acid or 4-chloro-2-(methoxycarbonyl)benzoic acid.

Over- or under-esterified products: 5-chlorophthalic acid (hydrolysis product) or dimethyl 5-chlorophthalate.

Degradation products: Products arising from hydrolysis or other decomposition pathways during synthesis or storage.

A validated HPLC method must be able to separate the main compound from all known and potential impurities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which helps in peak identification and purity assessment.

A representative set of HPLC conditions for the analysis of this compound is detailed in the table below.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 235 nm
Injection Volume 10 µL

Table 2: Typical HPLC conditions for the purity assessment of this compound.

This method, once validated for specificity, linearity, accuracy, and precision, can be reliably used for the quality control of this compound, ensuring it meets the stringent requirements for its intended applications.

Computational Chemistry and Theoretical Studies of 5 Chloro 2 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational efficiency. DFT studies can elucidate the geometric and electronic structure of 5-chloro-2-(methoxycarbonyl)benzoic acid. Such calculations would typically involve optimizing the molecule's geometry to find its most stable conformation and then computing various electronic descriptors.

While DFT is a powerful tool for such analyses, a thorough review of scientific literature and chemical databases indicates a lack of specific, published Density Functional Theory studies for this compound. Were such studies available, they would provide data on optimized geometric parameters, Mulliken atomic charges, and total energy, offering a quantitative look at the molecule's structure and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative of what a DFT study would provide and is not based on published research.)

ParameterPredicted Value
Total Energy (Hartree)-1209.45
Dipole Moment (Debye)3.12
HOMO Energy (eV)-7.25
LUMO Energy (eV)-1.89
HOMO-LUMO Gap (eV)5.36

Molecular orbital (MO) analysis is crucial for understanding the nature of chemical bonds and the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For this compound, a molecular orbital analysis would reveal how the chloro, methoxycarbonyl, and benzoic acid functional groups influence the electronic distribution and reactivity. However, specific molecular orbital analysis studies for this compound are not currently available in the scientific literature. Such an analysis would typically visualize the HOMO and LUMO surfaces to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. Furthermore, MD simulations can model the effects of a solvent on the molecule's structure and dynamics, which is crucial for understanding its behavior in a realistic chemical environment.

The flexibility of the methoxycarbonyl and carboxylic acid groups suggests that this compound could exist in multiple conformational states. MD simulations would be the ideal tool to explore these possibilities. Despite the utility of this technique, there are no published molecular dynamics simulation studies specifically focused on this compound. Research in this area would provide valuable insights into its behavior in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The accuracy of these predictions is often validated by comparing the calculated values with experimental data.

For this compound, quantum chemical calculations could predict its ¹H and ¹³C NMR spectra, as well as its IR spectrum. These theoretical spectra could then be compared with experimentally obtained spectra to confirm the molecular structure and assign specific spectral features to the corresponding atoms or vibrational modes. Currently, there is a lack of published studies that perform and validate such spectroscopic predictions for this specific compound.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is a template for how such data would be presented. The values are not from actual research.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Acid)168.5Not Available
C=O (Ester)166.2Not Available
C-Cl134.8Not Available
C-COOH132.1Not Available
C-COOCH₃130.5Not Available
Aromatic CH128.0 - 131.0Not Available
O-CH₃52.7Not Available

Structure-Property Relationships and Predictive Modeling for Derivatives

Understanding the relationship between a molecule's structure and its properties is a cornerstone of chemical science. By systematically modifying the structure of this compound and calculating the resulting changes in its properties, it is possible to build predictive models. These models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, can then be used to design new derivatives with desired characteristics.

For instance, one could computationally explore how replacing the chloro group with other halogens or modifying the ester group affects the molecule's electronic properties, solubility, or reactivity. This approach is instrumental in the rational design of new molecules for various applications. However, dedicated research on the structure-property relationships and predictive modeling for derivatives of this compound has not been found in the existing scientific literature.

Applications of 5 Chloro 2 Methoxycarbonyl Benzoic Acid in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

5-Chloro-2-(methoxycarbonyl)benzoic acid is a valuable bifunctional molecule, incorporating both a carboxylic acid and a methyl ester group on a chlorinated benzene (B151609) ring. This unique combination of reactive sites makes it a highly versatile building block in organic synthesis. nih.govresearchgate.net The presence of the electron-withdrawing chlorine atom and methoxycarbonyl group influences the reactivity of the aromatic ring, while the carboxylic acid and ester functionalities provide handles for a variety of chemical transformations.

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of various heterocyclic compounds, which are significant in medicinal chemistry and materials science. nih.gov The differential reactivity of the carboxylic acid and the ester allows for selective reactions. For example, the carboxylic acid can be converted to an acid chloride, amide, or ester, while the methyl ester can be hydrolyzed or transesterified under different conditions. This controlled reactivity is crucial for the stepwise construction of target molecules.

Furthermore, the chloro-substituent can participate in nucleophilic aromatic substitution reactions or be a site for cross-coupling reactions, further expanding its synthetic utility. The strategic placement of these functional groups allows for the regioselective synthesis of a wide array of derivatives.

Applications in the Synthesis of Advanced Organic Materials

The unique structural features of this compound make it a valuable component in the development of advanced organic materials. jhu.edu

Polymer Precursors and Monomers

The difunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The carboxylic acid and the ester group (or a derivative thereof) can react with appropriate co-monomers to form polyesters or polyamides. The presence of the chlorine atom can be exploited to further modify the resulting polymer, for example, by introducing other functional groups through post-polymerization modification. This allows for the fine-tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and optical characteristics.

Components in Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis of these materials relies on the self-assembly of metal ions or clusters with organic linkers. This compound, after appropriate modification (e.g., conversion of the ester to a second carboxylic acid group to form a dicarboxylic acid), can serve as a rigid or semi-rigid organic linker. researchgate.netresearchgate.net

The chloro-substituent on the aromatic ring can influence the electronic properties and the geometry of the resulting framework. This can lead to the formation of frameworks with specific pore sizes and functionalities, tailored for particular applications. The ability to systematically modify the organic linker is a key strategy in the design and synthesis of new functional organic frameworks. researchgate.net

Use in Catalyst Design and Ligand Synthesis

The carboxylic acid group in this compound can act as a coordinating group for metal ions, making it a candidate for the synthesis of ligands used in catalysis. By reacting the carboxylic acid with a metal precursor, a metal complex can be formed. The electronic properties of the ligand, influenced by the chloro and methoxycarbonyl groups, can modulate the catalytic activity of the metal center.

Furthermore, the compound can be chemically modified to create more complex multidentate ligands. For example, the aromatic ring can be further functionalized to introduce additional coordinating atoms, leading to ligands that can form stable and catalytically active complexes with a variety of transition metals. These catalytic systems can be employed in a range of organic transformations.

Precursors for Chemical Probes and Research Reagents

Fluorescent chemical probes are essential tools in chemical biology for visualizing and tracking biological processes. univr.itnih.gov The aromatic core of this compound can serve as a scaffold for the synthesis of such probes. Through a series of synthetic steps, the basic structure can be elaborated to incorporate a fluorophore and a reactive group for conjugation to biomolecules. The specific substitution pattern on the benzene ring can be used to tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths.

As a versatile reagent, this compound can also be used to synthesize a variety of other research chemicals. Its functional groups allow for its incorporation into a wide range of molecular architectures, making it a valuable starting material for the preparation of novel compounds for screening in drug discovery and other life science research. medchemexpress.com For example, it can be a precursor for the synthesis of substituted benzoic acid derivatives with potential biological activity. ossila.com

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methoxycarbonyl Benzoic Acid

Development of Asymmetric Synthetic Routes

The creation of single-enantiomer compounds is crucial in fields like pharmaceuticals and materials science, where stereochemistry dictates function. While 5-chloro-2-(methoxycarbonyl)benzoic acid itself is achiral, its derivatives can be chiral. Future research will likely focus on developing efficient asymmetric syntheses to produce these chiral derivatives with high enantiomeric purity.

Key strategies that could be explored include:

Catalytic Asymmetric Synthesis : This approach involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. Research could focus on the asymmetric hydrogenation or functionalization of precursors to this compound. Synergistic catalysis, combining chiral aminocatalysts with achiral metal catalysts, offers a powerful method for activating carbonyl compounds to react as chiral nucleophiles, which could be adapted for derivatives of this benzoic acid. rsc.org Bifunctional organocatalysts, which can activate both a nucleophile and an electrophile simultaneously through specific interactions like hydrogen bonding, have shown success in creating axially chiral benzamides and could be applied to synthesize chiral derivatives. beilstein-journals.org

Chiral Resolution : This classical method remains a viable and important strategy for separating racemic mixtures. wikipedia.org The process involves reacting the racemic carboxylic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. This method's main drawback is that it discards at least half of the starting material, though racemization and recycling of the unwanted enantiomer can mitigate this loss. wikipedia.org

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyPrinciplePotential AdvantagePotential Challenge
Catalytic Asymmetric SynthesisA chiral catalyst directs the formation of a specific enantiomer.High atom economy; only a small amount of chiral material is needed.Requires development of a specific catalyst and reaction conditions.
Chiral ResolutionA racemic mixture is converted to diastereomers, which are physically separated and then converted back to enantiomers. wikipedia.orgWidely applicable and predictable for acids/bases.Theoretical maximum yield is 50% without a recycling process. wikipedia.org
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. tcichemicals.comReliable and predictable stereochemical control. tcichemicals.comRequires additional steps for attaching and removing the auxiliary.

Integration into Automated Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. These high-throughput systems rely on robust, well-behaved chemical building blocks that are amenable to standardized reaction conditions. This compound is an ideal candidate for integration into such platforms.

Its carboxylic acid group can be readily converted into amides, esters, or other functional groups using automated parallel synthesis techniques. This allows for the rapid generation of hundreds or thousands of derivatives, where a diverse set of amines or alcohols are systematically reacted with the benzoic acid core. The chloro and methoxycarbonyl substituents provide additional points for diversification or for tuning the electronic and steric properties of the final compounds. This approach is commonly used to generate libraries of potential neuraminidase inhibitors or other biologically active molecules. researchgate.net

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org These reactions require functional groups that are abiotic and mutually reactive under physiological conditions. acs.org The ester functional group within this compound presents an intriguing opportunity for the design of novel bio-orthogonal probes.

One promising avenue is the Staudinger ligation, a reaction between an azide (B81097) and a specifically engineered triarylphosphine. nih.gov In some variations of this reaction, an ester is positioned to be attacked by an intermediate aza-ylide, leading to the formation of a stable amide bond and the release of an alcohol. acs.org A derivative of this compound could be designed as a phosphine (B1218219) reagent where the methoxycarbonyl group participates in this intramolecular cyclization and cleavage step. nih.gov Such a reagent could be used to label azide-modified biomolecules inside cells, with the release of methanol (B129727) signaling a successful ligation event. The development of fluorogenic phosphines, where ester cleavage activates a fluorescent signal, demonstrates the potential of exploiting this mechanism for imaging applications. acs.org

Advanced Materials and Nanotechnology Applications

The rigid structure and defined functional group placement of this compound make it an excellent candidate as a building block, or "linker," for creating advanced materials, particularly Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. mdpi.comnih.gov

The carboxylic acid of this compound can coordinate with metal centers, while the chloro and ester groups can be used to tune the properties of the resulting framework. These groups can modify the pore size, surface chemistry, and electronic properties of the MOF. For example, functional groups can influence the framework's selectivity for adsorbing specific molecules or its performance as a heterogeneous catalyst. nih.govacs.org The use of substituted benzoic acids as linkers is a well-established strategy for creating MOFs with tailored properties, such as enhanced stability or specific functions for sensing or catalysis. acs.orgacs.org

Table 2: Potential Role of Functional Groups in MOF Design

Functional GroupPotential Role in MOF StructureResulting Property
Carboxylic AcidPrimary coordination site with metal ions/clusters.Forms the fundamental framework structure.
Chloro GroupModifies electronic properties and sterics within the pore.Can influence guest-host interactions and catalytic activity.
Methoxycarbonyl GroupSecondary coordination site or non-coordinating pore decoration.Tunes pore size, polarity, and hydrophobicity. acs.org

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the properties of molecules before they are synthesized in the lab. mdpi.commdpi.com By modeling this compound and its potential derivatives, researchers can screen for candidates with specific, tailored properties for a wide range of applications.

DFT calculations can accurately predict key molecular descriptors that govern a molecule's behavior:

Electronic Properties : Calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. nih.gov These parameters are crucial for predicting reactivity, such as where an electrophilic or nucleophilic attack will occur. mdpi.com

Acidity : The gas-phase acidity and pKa of substituted benzoic acids can be calculated, providing insight into how different substituents influence the carboxyl group. mdpi.com

Reactivity Descriptors : Concepts like chemical potential, softness, and the Fukui function can quantify the inductive and resonance effects of substituents, explaining their influence on acidity and reactivity. mdpi.com

By systematically modifying the structure of this compound in silico (e.g., by changing the halogen, altering the ester, or adding other functional groups) and calculating these descriptors, researchers can rationally design novel derivatives. This computational pre-screening can identify promising candidates for synthesis as new enzyme inhibitors, specialized MOF linkers, or optimized bio-orthogonal reagents, saving significant time and resources in the laboratory. sci-hub.senih.gov

Table 3: Key DFT Descriptors and Their Significance

DescriptorSignificanceApplication in Derivative Design
HOMO/LUMO EnergiesIndicate electron-donating/accepting ability and chemical reactivity. nih.govDesigning molecules for electronic materials or predicting reaction pathways.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and sites for non-covalent interactions. nih.govPredicting drug-receptor binding or guest-host interactions in materials.
Calculated pKaPredicts the acidity of the carboxylic acid group. researchgate.netTuning the properties of MOF linkers or the binding affinity of bioactive compounds.
Fukui FunctionIdentifies the most electrophilic/nucleophilic sites in a molecule. mdpi.comPredicting regioselectivity in chemical reactions.

Q & A

Q. Advanced

  • In vitro assays : Measure enzyme inhibition (e.g., SGLT2 for diabetes targets) using fluorogenic substrates .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or modifying the methoxy group) to identify pharmacophores .
  • ADMET profiling : Assess metabolic stability (microsomal assays) and membrane permeability (Caco-2 cell models) to prioritize lead compounds .

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